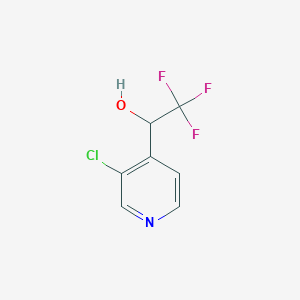
6-Deoxy-6-fluoro-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Deoxy-6-fluoro-beta-D-glucopyranose is a fluorinated sugar derivative with the molecular formula C6H11FO5 and a molecular weight of 182.15 g/mol . This compound is a modified form of glucose where the hydroxyl group at the sixth position is replaced by a fluorine atom. It is an off-white waxy solid that is soluble in solvents like DMSO, methanol, and water .
Preparation Methods
The synthesis of 6-Deoxy-6-fluoro-beta-D-glucopyranose typically involves the fluorination of glucose derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the sixth position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Deoxy-6-fluoro-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Deoxy-6-fluoro-beta-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Medicine: Research is ongoing to explore its potential as a diagnostic tool in imaging techniques like positron emission tomography (PET).
Mechanism of Action
The mechanism of action of 6-Deoxy-6-fluoro-beta-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom can influence the compound’s binding affinity and reactivity, altering the pathways in which it participates .
Comparison with Similar Compounds
6-Deoxy-6-fluoro-beta-D-glucopyranose can be compared with other fluorinated sugars like 2-deoxy-2-fluoro-D-glucose and 6-deoxy-6-chloro-D-glucopyranose. While all these compounds share the common feature of halogen substitution, this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties .
Similar Compounds
- 2-Deoxy-2-fluoro-D-glucose
- 6-Deoxy-6-chloro-D-glucopyranose
- 2-Fluoro-2-deoxy-D-galactose
Properties
CAS No. |
62182-13-2 |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI Key |
SHFYXYMHVMDNPY-VFUOTHLCSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)




![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)




